Isothiazol-4-amine hydrochloride

Vue d'ensemble

Description

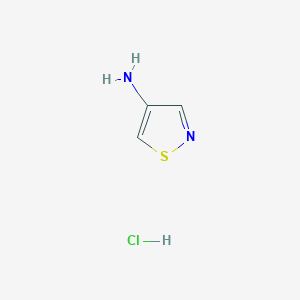

Isothiazol-4-amine hydrochloride is a compound belonging to the isothiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of isothiazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-mercaptopropionamide with chlorinating agents to form the isothiazole ring. The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process generally includes the chlorination of 3-mercaptopropionamide followed by purification steps such as crystallization or distillation to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Isothiazol-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isothiazole ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted isothiazoles, depending on the specific reaction and conditions used.

Applications De Recherche Scientifique

Antimicrobial Properties

Isothiazol-4-amine hydrochloride exhibits notable antimicrobial activity, making it suitable for use as a biocide in various products aimed at controlling microbial growth. It is particularly effective against bacteria, fungi, and algae, which positions it as a valuable compound in the development of preservatives for personal care products, paints, and industrial applications .

Pharmaceutical Intermediates

In the pharmaceutical industry, this compound serves as an important intermediate in the synthesis of various drugs. Its ability to participate in nucleophilic substitutions and form more complex structures enables chemists to create compounds with specific therapeutic effects .

Biocides

The compound is widely used in industrial settings as a biocide due to its efficacy against a broad spectrum of microorganisms. Applications include:

- Cooling water systems : Preventing microbial growth in industrial cooling systems.

- Wood preservation : Protecting wood products from fungal decay.

- Paint formulations : Acting as a preservative to extend the shelf life of paints by preventing microbial contamination .

Personal Care Products

This compound is also utilized in personal care items such as shampoos and lotions. Its antimicrobial properties help maintain product integrity by preventing spoilage caused by microbial growth .

Efficacy in Personal Care Products

A study evaluated the effectiveness of this compound in hair care formulations. The results indicated that at concentrations as low as 0.0015%, the compound effectively inhibited bacterial growth without causing skin irritation, thus demonstrating its potential for safe use in cosmetic products .

Industrial Application in Wood Preservation

In a comparative study on wood preservatives, this compound was tested against traditional biocides. The findings showed that it provided superior protection against fungal decay while being less toxic to non-target organisms, highlighting its environmental advantage .

Comparison with Related Compounds

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 2-Methylisothiazol-3(2H)-one | Contains a methyl group at position 2 | Widely used as a biocide |

| 5-Chloroisothiazole | Chlorine substituent at position 5 | Exhibits strong antifungal activity |

| This compound | Amine functionality enhances reactivity | Effective against a wide range of microbes |

This compound stands out due to its specific amine functionality, which enhances its reactivity compared to other derivatives within the isothiazole family.

Safety and Environmental Considerations

While this compound has beneficial applications, it is essential to consider safety aspects associated with its use. The compound has been linked to skin sensitization and allergic reactions in some individuals, leading to regulatory scrutiny regarding its concentration limits in consumer products .

Mécanisme D'action

The mechanism of action of isothiazol-4-amine hydrochloride involves the inhibition of life-sustaining enzymes, particularly those with thiol groups at their active sites. The compound forms mixed disulfides with these enzymes, thereby disrupting their function and leading to antimicrobial effects. This mechanism is crucial for its applications as a biocide and in medicinal chemistry.

Comparaison Avec Des Composés Similaires

Methylisothiazolinone: Another isothiazole derivative with strong antimicrobial properties.

Chloromethylisothiazolinone: Known for its use in combination with methylisothiazolinone as a preservative.

Benzisothiazolinone: Widely used in industrial applications for its biocidal properties.

Uniqueness: Isothiazol-4-amine hydrochloride stands out due to its specific structure, which allows for unique interactions with biological targets. Its ability to form stable mixed disulfides with thiol-containing enzymes makes it particularly effective as an antimicrobial agent. Additionally, its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic chemistry.

Activité Biologique

Isothiazol-4-amine hydrochloride is a compound belonging to the isothiazolone family, which has garnered attention for its diverse biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, cytotoxicity profiles, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its unique heterocyclic structure, which contributes to its biological properties. This compound and its derivatives are widely utilized in industrial applications as biocides and preservatives due to their effectiveness against bacteria and fungi.

The biological activity of isothiazoles, including this compound, is primarily attributed to their ability to interact with cellular components. The mechanisms can be categorized as follows:

- Electrophilic Reactions : Isothiazolones act as electrophiles, reacting with nucleophilic sites in proteins and nucleic acids, leading to enzyme inactivation and disruption of cellular metabolism .

- Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress within microbial cells, leading to cell death through the accumulation of ROS .

- Inhibition of Cellular Processes : They may inhibit critical cellular processes such as DNA replication and protein synthesis by modifying essential biomolecules .

Antimicrobial Efficacy

This compound has demonstrated significant antimicrobial activity against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 8.75 μM | Bactericidal |

| Escherichia coli | Not effective | - |

| Pseudomonas aeruginosa | Not effective | - |

| Enterococcus faecalis | 310 μM | Bactericidal |

The compound shows potent activity particularly against Staphylococcus aureus, including drug-resistant strains, while exhibiting limited efficacy against Gram-negative bacteria such as E. coli and P. aeruginosa due to their protective outer membranes .

Cytotoxicity Studies

While this compound exhibits antimicrobial properties, its cytotoxicity profile has been a subject of investigation. Recent studies have shown that:

- At concentrations up to 560 μM, this compound did not exhibit significant cytotoxic effects on human epithelial T24 cells .

- In contrast, other related compounds like Methylisothiazolinone (MIT) displayed significant toxicity at much lower concentrations (35 μM), indicating a potentially safer profile for this compound in therapeutic applications .

Case Studies and Applications

Several case studies have highlighted the potential applications of this compound:

- Industrial Biocide : Used effectively in various industrial formulations to prevent microbial contamination in water systems and personal care products.

- Preservative in Cosmetics : Its low toxicity profile makes it suitable for use in cosmetic formulations where microbial stability is critical.

- Potential Therapeutic Agent : Emerging research suggests that derivatives of isothiazoles may have anticancer properties and could be explored for therapeutic applications beyond their traditional uses.

Propriétés

IUPAC Name |

1,2-thiazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S.ClH/c4-3-1-5-6-2-3;/h1-2H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDCYJWMJZADPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696349 | |

| Record name | 1,2-Thiazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64527-29-3 | |

| Record name | 4-Isothiazolamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64527-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Thiazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-thiazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.